molecular formula C24H20N2O7S2 B4674951 (4-Aminophenyl) 4-[4-(4-aminophenoxy)sulfonylphenoxy]benzenesulfonate

(4-Aminophenyl) 4-[4-(4-aminophenoxy)sulfonylphenoxy]benzenesulfonate

Cat. No.: B4674951
M. Wt: 512.6 g/mol
InChI Key: MRBDXMICYVPTSW-UHFFFAOYSA-N
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Description

(4-Aminophenyl) 4-[4-(4-aminophenoxy)sulfonylphenoxy]benzenesulfonate is a complex organic compound with the molecular formula C24H20N2O4S. This compound is known for its unique structure, which includes multiple aromatic rings and sulfonyl groups, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl) 4-[4-(4-aminophenoxy)sulfonylphenoxy]benzenesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with 4-nitrophenyl sulfone under specific conditions to form the intermediate 4-(4-nitrophenoxy)phenyl sulfone. This intermediate is then subjected to reduction reactions to convert the nitro groups to amino groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of catalysts and controlled reaction environments ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl) 4-[4-(4-aminophenoxy)sulfonylphenoxy]benzenesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: Nitro groups can be reduced back to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in the formation of nitro derivatives, while reduction of nitro groups yields the original amino compound.

Scientific Research Applications

(4-Aminophenyl) 4-[4-(4-aminophenoxy)sulfonylphenoxy]benzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Aminophenyl) 4-[4-(4-aminophenoxy)sulfonylphenoxy]benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminophenyl) 4-[4-(4-aminophenoxy)sulfonylphenoxy]benzenesulfonate stands out due to its unique combination of sulfonyl and amino groups, which provide distinct chemical reactivity and interaction capabilities. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

(4-aminophenyl) 4-[4-(4-aminophenoxy)sulfonylphenoxy]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7S2/c25-17-1-5-21(6-2-17)32-34(27,28)23-13-9-19(10-14-23)31-20-11-15-24(16-12-20)35(29,30)33-22-7-3-18(26)4-8-22/h1-16H,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBDXMICYVPTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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